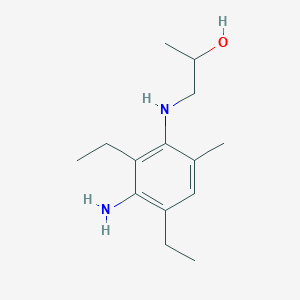![molecular formula C31H23N3O4 B12594534 (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} CAS No. 873303-30-1](/img/structure/B12594534.png)
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a pyridine ring and two aminophenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with 4-(4-aminophenoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.
Scientific Research Applications
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Pyridine-2,6-diyl)bis{[4-(4-hydroxyphenoxy)phenyl]methanone}
- (Pyridine-2,6-diyl)bis{[4-(4-methoxyphenoxy)phenyl]methanone}
Uniqueness
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
873303-30-1 |
|---|---|
Molecular Formula |
C31H23N3O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[6-[4-(4-aminophenoxy)benzoyl]pyridin-2-yl]-[4-(4-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H23N3O4/c32-22-8-16-26(17-9-22)37-24-12-4-20(5-13-24)30(35)28-2-1-3-29(34-28)31(36)21-6-14-25(15-7-21)38-27-18-10-23(33)11-19-27/h1-19H,32-33H2 |
InChI Key |
RXSYQQXZRXORBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)

![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)

![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)

